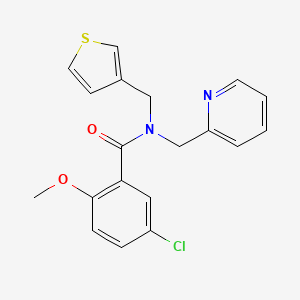

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

5-Chloro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a chloro-methoxy-substituted aromatic core, dual methylene-linked heteroaromatic substituents (pyridine and thiophene), and an amide functional group. The compound’s molecular formula is C₁₉H₁₆ClN₂O₂S, with an InChI key of GXQDCOCBMUOWJA-UHFFFAOYSA-N .

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S/c1-24-18-6-5-15(20)10-17(18)19(23)22(11-14-7-9-25-13-14)12-16-4-2-3-8-21-16/h2-10,13H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKZBECTONYCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound with potential biological significance. Its unique molecular structure, characterized by the presence of a chloro group, methoxy group, and various heterocycles, suggests that it may exhibit diverse biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, anticancer properties, and potential applications in medicinal chemistry.

Molecular Structure

The molecular formula of this compound is . It features a chloro substituent on the benzene ring, a methoxy group, and side chains that include pyridine and thiophene moieties. These structural elements are crucial for its interaction with biological targets.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibition capabilities. For instance, the benzenesulfonamide core in related compounds has been shown to interact with various enzymes through hydrogen bonding and hydrophobic interactions. This suggests that this compound may also inhibit specific enzymes, although detailed studies are required to elucidate its precise mechanisms.

Anticancer Properties

Similar compounds have demonstrated significant anticancer activity. For example, derivatives of benzenesulfonamides have been evaluated for their effects on cancer cell lines, showing promising results in inhibiting tumor growth. The unique combination of substituents in this compound may enhance its selectivity towards cancerous cells compared to healthy cells.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(4-sulfamoylphenyl)benzamide | Contains a sulfonamide and chloro group | Anticancer activity |

| N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino benzenesulfonamide | Features thiophene and pyrimidine rings | Enzyme inhibition |

| 5-Chloro-N-(4-piperazinyl)benzene sulfonamide | Incorporates piperazine moiety | Antibacterial properties |

This table highlights the potential for this compound to share similar biological activities with other structurally related compounds.

Molecular docking studies suggest that this compound may interact with specific amino acid residues within enzyme active sites. For example, it likely forms hydrogen bonds with residues critical for enzyme activity, which could lead to inhibition or modulation of enzymatic functions. Understanding these interactions is essential for optimizing its pharmacological properties.

Future Directions

Further research is necessary to explore the full biological potential of this compound. Key areas for future studies include:

- In vitro and in vivo studies : To assess anticancer efficacy and safety profiles.

- Mechanistic studies : To clarify its interactions at the molecular level.

- Structure-activity relationship (SAR) analysis : To identify modifications that enhance biological activity.

Comparison with Similar Compounds

5-Chloro-2-Methoxy-N-(4-(N-Pyridin-2-Ylsulfamoyl)Phenyl)Benzamide (15a)

- Structure : Features a pyridin-2-ylsulfamoyl group at the para position of the benzamide core.

- Key Difference : The sulfonamide linkage and pyridine substitution enhance enzyme inhibition compared to the target compound’s thiophene-pyridine dual substitution.

5-Chloro-2-Methoxy-N-(4-(N-(4-Fluorophenyl)Sulfamoyl)Benzyl)Benzamide (4)

- Structure : Incorporates a 4-fluorophenylsulfamoyl group.

- Activity : 53.327% inhibition of PD-L1 in an ELISA assay, suggesting immune checkpoint modulation .

- Key Difference : The fluorophenyl-sulfonamide moiety enhances PD-L1 binding, whereas the target compound’s thiophene-pyridine groups may favor different receptor interactions.

5-Chloro-2-Methoxy-N-(4-(N-(2-(Trifluoromethyl)Phenyl)Sulfamoyl)Phenyl)Benzamide (4f)

- Structure : Contains a trifluoromethylphenyl-sulfonamide group.

- Synthesis : 46% yield via nucleophilic substitution .

- Physicochemical Data : Melting point 170–172°C; NMR signals at δ3.84 (CH₃) and δ10.58 (NH) .

Heterocyclic Hybrid Benzamides

5-Chloro-N-(3,7-Dimethyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidin-6-Yl)-2-Methoxybenzamide

N-(((3-Chloro-5-(Trifluoromethyl)(2-Pyridyl))Amino)Thioxomethyl)Benzamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.